molecular formula C12H9Cl2NO2 B1349052 Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate CAS No. 7324-89-2

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate

Cat. No.: B1349052
CAS No.: 7324-89-2
M. Wt: 270.11 g/mol
InChI Key: HDHAZBAICIKTCX-WEVVVXLNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 2,4-dichlorobenzaldehyde in the presence of a base catalyst such as piperidine or pyridine . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3,3-diphenylacrylate: Similar in structure but with different substituents on the phenyl ring.

    Ethyl cyanoacrylate: A simpler compound used primarily as an adhesive.

Uniqueness

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHAZBAICIKTCX-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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